molecular formula C15H12ClFO3 B2402364 [2-(4-Chloro-3-fluorophenoxy)phenyl]methyl acetate CAS No. 478032-51-8

[2-(4-Chloro-3-fluorophenoxy)phenyl]methyl acetate

Cat. No.: B2402364
CAS No.: 478032-51-8
M. Wt: 294.71
InChI Key: QNIRNYRYKUHUCD-UHFFFAOYSA-N
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Description

[2-(4-Chloro-3-fluorophenoxy)phenyl]methyl acetate is an organic compound with the molecular formula C15H12ClFO3 It is known for its unique chemical structure, which includes a chloro and fluoro-substituted phenoxy group attached to a phenylmethyl acetate moiety

Scientific Research Applications

[2-(4-Chloro-3-fluorophenoxy)phenyl]methyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chloro-3-fluorophenoxy)phenyl]methyl acetate typically involves the reaction of 2-(4-chloro-3-fluorophenoxy)benzyl alcohol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the alcohol group, resulting in the formation of the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Chloro-3-fluorophenoxy)phenyl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.

    Substitution: The chloro and fluoro groups on the phenoxy ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of [2-(4-Chloro-3-fluorophenoxy)phenyl]methyl acetate involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups on the phenoxy ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The acetate ester moiety may also play a role in the compound’s overall bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Chlorophenoxy)phenyl]methyl acetate
  • [2-(4-Fluorophenoxy)phenyl]methyl acetate
  • [2-(4-Bromophenoxy)phenyl]methyl acetate

Uniqueness

[2-(4-Chloro-3-fluorophenoxy)phenyl]methyl acetate is unique due to the presence of both chloro and fluoro substituents on the phenoxy ring. This dual substitution can significantly influence the compound’s chemical reactivity, biological activity, and overall properties compared to similar compounds with only one halogen substituent.

Properties

IUPAC Name

[2-(4-chloro-3-fluorophenoxy)phenyl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-10(18)19-9-11-4-2-3-5-15(11)20-12-6-7-13(16)14(17)8-12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIRNYRYKUHUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=CC=C1OC2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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